molecular formula C9H15ClO B8775186 4-ethylcyclohexane-1-carbonyl chloride

4-ethylcyclohexane-1-carbonyl chloride

Cat. No.: B8775186
M. Wt: 174.67 g/mol
InChI Key: OBDHUMSKEKYCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylcyclohexane-1-carbonyl chloride (CAS 67589-87-1) is a derivative of cyclohexanecarbonyl chloride with an ethyl group at the 4-position. This compound is a colorless, volatile liquid characterized by a strong, pungent odor and high reactivity, particularly with water and moisture . It is a valuable building block in organic synthesis, pharmaceutical development, and agrochemical research. In the pharmaceutical industry, this compound serves as a key chemical intermediate in the synthesis of various drug molecules. Its structure and reactivity make it suitable for creating novel therapeutic agents, and it has been identified in patent literature as a component in the synthesis of inhibitors for enzymes like Acetyl-CoA Carboxylase (ACC), which are targets for conditions such as type 2 diabetes, obesity, and insulin resistance . It is also used in the preparation of derivatives like N-arylamides . Within the agrochemical industry, this compound is employed in the synthesis of active ingredients for pesticides and herbicides, contributing to the development of targeted pest control solutions . Furthermore, its utility extends to the production of specialty chemicals, including the creation of novel materials for applications in coatings, adhesives, and polymers . As an acid chloride, its primary mechanism of action in reactions involves nucleophilic substitution. The chloride is an excellent leaving group, making the compound highly reactive toward nucleophiles such as alcohols, amines, and water, enabling the formation of esters, amides, and carboxylic acids, respectively . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Properties

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

4-ethylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C9H15ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3

InChI Key

OBDHUMSKEKYCKR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylcyclohexane-1-carbonyl chloride typically involves the chlorination of trans-4-Ethylcyclohexanecarboxylic acid. The process can be carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: Trans-4-Ethylcyclohexylcarbonylchloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Reduction: The compound can be reduced to trans-4-Ethylcyclohexanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, 4-ethylcyclohexane-1-carbonyl chloride hydrolyzes to form trans-4-Ethylcyclohexanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) at room temperature.

Major Products:

    Esters and Amides: Formed from nucleophilic substitution reactions.

    Trans-4-Ethylcyclohexanol: Formed from reduction reactions.

    Trans-4-Ethylcyclohexanecarboxylic acid: Formed from hydrolysis reactions.

Scientific Research Applications

Trans-4-Ethylcyclohexylcarbonylchloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethylcyclohexane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride

Key Differences :

  • Substituent: The dimethylamino group (-N(CH₃)₂) at the 4-position introduces polar character and basicity, enabling salt formation (e.g., hydrochloride) .
  • The hydrochloride salt increases water solubility relative to the free base .

4-Heptylcyclohexanone (C₁₃H₂₄O)

Key Differences :

  • Functional Group : A ketone (C=O) instead of an acyl chloride (COCl).
  • Reactivity: Lacks the high reactivity of acyl chlorides; cannot undergo nucleophilic substitution. The heptyl chain enhances hydrophobicity, making it more suited for non-polar applications .

Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride

Key Differences :

  • Structure: Contains a bicyclic oxabicyclo[2.1.1]hexane core, differing from the monocyclic cyclohexane in the target compound.
  • Functionality: An ester (-COOEt) and amino group instead of an acyl chloride. This structure is tailored for pharmaceutical applications, where the bicyclic framework may influence bioactivity .

Comparative Data Table

Property 4-Ethylcyclohexane-1-carbonyl Chloride trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride HCl 4-Heptylcyclohexanone
Molecular Formula C₉H₁₃ClO C₉H₁₆ClNO·HCl C₁₃H₂₄O
Molecular Weight (g/mol) 172.65 220.12 (free base: 183.68) 196.33
Functional Group Acyl chloride (COCl) Acyl chloride (COCl) + dimethylamino (-N(CH₃)₂) Ketone (C=O)
Reactivity High (electrophilic COCl) Moderate (electron-donating -N(CH₃)₂ reduces reactivity) Low (stable ketone)
Solubility Likely low in water, high in organics Increased water solubility due to HCl salt High in non-polar solvents
Applications Synthesis of amides/esters Pharmaceutical intermediates Industrial solvents, fragrances

Q & A

Q. What strategies mitigate its hydrolysis instability in aqueous reaction systems?

  • Methodology :
  • Protecting Groups : Temporarily mask the carbonyl using silyl ethers (e.g., TMSCl).
  • Microwave Synthesis : Accelerate reaction rates to minimize exposure to moisture .

Data Contradiction Analysis Framework

  • Step 1 : Cross-reference peer-reviewed studies with grey literature (e.g., EPA technical reports) to identify outliers .
  • Step 2 : Validate methods (e.g., NMR calibration, solvent purity) in conflicting studies .
  • Step 3 : Replicate experiments under controlled conditions to isolate variables (e.g., temperature, catalyst loading) .

Literature Search Strategy Table

Source TypeDatabases/ToolsExclusion Criteria
Peer-ReviewedPubMed, Web of Science, ReaxysNon-English studies, pre-2000
Grey LiteratureEPA Archives, University ThesesNon-validated methods
RegulatoryECHA, OSHA GuidelinesConsumer-focused reports

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